4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

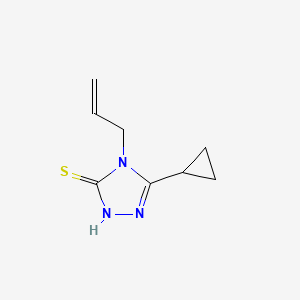

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H11N3S and a molecular weight of 181.26 g/mol . This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an allyl group and a cyclopropyl group, which contribute to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the allyl or cyclopropyl groups are replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antifungal Activity

Research has indicated that 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol exhibits potent antifungal properties. It acts by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. In a study conducted by researchers at the Burnham Center for Chemical Genomics, the compound demonstrated significant activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays showed that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. A notable study published in the Journal of Medicinal Chemistry highlighted its mechanism of action involving the inhibition of specific kinases that regulate cell proliferation and survival.

Plant Growth Regulation

In agricultural science, this compound has been explored as a plant growth regulator. Its application has been linked to enhanced crop yield and improved resistance to environmental stressors. Field trials demonstrated that treated plants exhibited increased root biomass and improved nutrient uptake.

Herbicidal Activity

The compound has shown potential as an herbicide, effectively controlling weed populations without adversely affecting crop growth. Research conducted at agricultural universities indicates that it selectively inhibits the growth of certain weed species while promoting the growth of crops.

Case Studies

Mécanisme D'action

The mechanism of action of 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of inflammatory pathways .

Comparaison Avec Des Composés Similaires

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of the allyl and cyclopropyl groups, which affects its chemical properties and biological activities.

4-Methyl-4H-1,2,4-triazole-3-thiol: The presence of a methyl group instead of the allyl and cyclopropyl groups results in different reactivity and applications.

5-Cyclopropyl-4H-1,2,4-triazole-3-thiol:

Activité Biologique

4-Allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS Number: 443917-88-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties, supported by case studies and research findings.

- Molecular Formula : C₈H₁₁N₃S

- Molecular Weight : 181.26 g/mol

- Structure : The compound features a triazole ring with a thiol group, which is crucial for its biological activity.

Antibacterial Activity

The 1,2,4-triazole scaffold is recognized for its antibacterial properties. Research indicates that derivatives of this scaffold, including this compound, exhibit potent antibacterial effects against various pathogens.

Case Studies and Research Findings

-

Antimicrobial Spectrum :

- A study demonstrated that triazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- The Minimum Inhibitory Concentration (MIC) for these compounds was reported as low as 5 µg/mL against resistant strains .

- Mechanism of Action :

Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

Research Findings

-

Cytotoxicity Studies :

- In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity index suggests these compounds preferentially target cancer cells over normal cells .

- Compounds were tested using the MTT assay, revealing IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanisms of Anticancer Activity :

Comparative Analysis of Biological Activities

Propriétés

IUPAC Name |

3-cyclopropyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h2,6H,1,3-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUJNNAYOBDOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366058 | |

| Record name | 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24825903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

443917-88-2 | |

| Record name | 4-allyl-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.